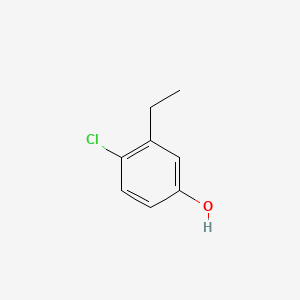

4-Chloro-3-ethylphenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-ethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-2-6-5-7(10)3-4-8(6)9/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVKVZPIRWWREJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90161730 | |

| Record name | 4-Chloro-3-ethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90161730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14143-32-9 | |

| Record name | 4-Chloro-3-ethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14143-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-ethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014143329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3-ethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90161730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-ethylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-3-ETHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45CQZ6J83A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-3-ethylphenol: Chemical and Physical Properties for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Chloro-3-ethylphenol, a compound of significant interest to researchers, scientists, and drug development professionals. This document outlines its fundamental characteristics, synthesis, analytical methods, and biological activity, with a focus on its role as a ryanodine (B192298) receptor antagonist.

Chemical Identity and Physical Properties

This compound is a substituted phenol (B47542) characterized by a chlorine atom at the 4th position and an ethyl group at the 3rd position of the phenol ring. It is a solid at room temperature, appearing as a light yellow to off-white solid.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 14143-32-9[2] |

| Molecular Formula | C₈H₉ClO[1][2][3] |

| Molecular Weight | 156.61 g/mol [1][2] |

| InChI Key | DVKVZPIRWWREJC-UHFFFAOYSA-N[2] |

| SMILES | CCC1=CC(O)=CC=C1Cl |

| EC Number | 237-991-6[1] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Melting Point | 45-50 °C |

| Boiling Point | 248.1 ± 20.0 °C (Predicted) |

| Density | 1.180 ± 0.06 g/cm³ (Predicted) |

| pKa | 9.62 ± 0.18 (Predicted) |

| Flash Point | > 230 °F (> 110 °C) |

| Appearance | Light yellow to off-white solid[1] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the direct chlorination of 3-ethylphenol (B1664133).[4]

Experimental Protocol: Chlorination of 3-Ethylphenol

-

Materials: 3-ethylphenol, sulfuryl chloride (SO₂Cl₂), ferric chloride (FeCl₃), carbon tetrachloride (CCl₄).

-

Procedure:

-

Dissolve 3-ethylphenol in carbon tetrachloride in a reaction vessel.

-

Add a catalytic amount of ferric chloride to the solution.

-

Slowly add sulfuryl chloride to the reaction mixture. The reaction is exothermic and should be controlled, potentially with cooling.

-

Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction, typically with water or a mild reducing agent solution to destroy any remaining SO₂Cl₂.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

-

Remove the solvent under reduced pressure to yield the crude product.

-

Note: This is a generalized procedure based on established chemical principles. The specific molar ratios, reaction times, and temperatures would need to be optimized for specific laboratory conditions.

Purification by Recrystallization

The crude this compound can be purified by recrystallization.

Experimental Protocol: Recrystallization

-

Materials: Crude this compound, suitable solvent (e.g., hexanes).

-

Procedure:

-

Dissolve the crude product in a minimum amount of hot solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cool the solution in an ice bath to maximize crystal yield.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

-

References

Synthesis of 4-Chloro-3-ethylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 4-chloro-3-ethylphenol, a valuable substituted phenol (B47542) in various chemical and pharmaceutical research applications. The following sections provide a comprehensive overview of the synthetic routes, including detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

This compound is a halogenated aromatic compound with applications in the development of novel chemical entities. Its synthesis is primarily achieved through two main routes: the direct chlorination of 3-ethylphenol (B1664133) and a multi-step pathway involving a Sandmeyer reaction. This guide will explore both methods, offering a comparative analysis to aid researchers in selecting the most suitable approach for their specific needs.

Pathway 1: Direct Chlorination of 3-Ethylphenol

The most direct route to this compound involves the electrophilic aromatic substitution of 3-ethylphenol. This method typically employs a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), in the presence of a Lewis acid catalyst.

Experimental Protocol

A common procedure for the synthesis of this compound via direct chlorination is as follows:

-

Reaction Setup: A solution of 3-ethylphenol in a suitable inert solvent, such as carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂), is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Catalyst Addition: A catalytic amount of a Lewis acid, most commonly anhydrous ferric chloride (FeCl₃), is added to the solution.

-

Chlorination: Sulfuryl chloride is added dropwise to the stirred solution at a controlled temperature, typically between 0 and 25 °C, to manage the exothermic reaction and improve regioselectivity.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is quenched with water. The organic layer is separated, washed with an aqueous solution of a weak base (e.g., sodium bicarbonate) to remove acidic byproducts, and then with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as distillation or column chromatography, to yield pure this compound.

Quantitative Data

| Parameter | Value/Condition |

| Starting Material | 3-Ethylphenol |

| Chlorinating Agent | Sulfuryl chloride (SO₂Cl₂) |

| Catalyst | Ferric chloride (FeCl₃) |

| Solvent | Carbon tetrachloride (CCl₄) |

| Temperature | 0 - 25 °C |

| Typical Yield | Not explicitly found in search results |

Note: Specific quantitative data such as molar ratios and yields are often proprietary or dependent on the specific patented process (e.g., Awano et al., 1987) and were not available in the public domain search results.

Caption: Direct chlorination of 3-ethylphenol.

Pathway 2: Multi-step Synthesis via Sandmeyer Reaction

An alternative route to this compound begins with 1-ethyl-2-nitrobenzene and proceeds through a series of transformations culminating in a Sandmeyer reaction.[1] This pathway offers a different strategic approach, particularly when the starting material for direct chlorination is unavailable or when specific isomer control is required.

Experimental Workflow

The multi-step synthesis can be broken down into the following key stages:

-

Hydroxylation of 1-Ethyl-2-nitrobenzene: The synthesis starts with the introduction of a hydroxyl group to 1-ethyl-2-nitrobenzene.

-

Acidic Work-up: Following the hydroxylation, an acidic work-up is performed to yield the corresponding aminophenol precursor.

-

Diazotization: The resulting aminophenol is then diazotized using a solution of sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (typically 0-5 °C) to form a diazonium salt.

-

Sandmeyer Reaction: The diazonium salt is subsequently treated with a solution of copper(I) chloride (CuCl), which facilitates the replacement of the diazonium group with a chlorine atom to form this compound.[1]

-

Purification: The final product is isolated and purified using standard laboratory techniques as described in the previous section.

Quantitative Data

| Step | Key Reagents | Typical Conditions |

| Hydroxylation | 1-Ethyl-2-nitrobenzene | Specific reagents not detailed in search results |

| Acidic Work-up | Strong Acid (e.g., HCl) | Standard aqueous work-up |

| Diazotization | Sodium nitrite, Hydrochloric acid | 0 - 5 °C |

| Sandmeyer Reaction | Copper(I) chloride (CuCl) | Not explicitly detailed in search results |

Note: Detailed experimental conditions and yields for this pathway are outlined in specific patents (e.g., Schroetter et al., 1977), which were not fully accessible in the conducted searches.

Caption: Multi-step synthesis via Sandmeyer reaction.

Conclusion

Both the direct chlorination of 3-ethylphenol and the multi-step synthesis involving a Sandmeyer reaction represent viable pathways for the preparation of this compound. The choice of method will likely depend on factors such as the availability and cost of starting materials, desired purity, and the scale of the synthesis. For straightforward, large-scale production, direct chlorination is often preferred due to its atom economy and fewer synthetic steps. However, the Sandmeyer route provides a valuable alternative, particularly in cases where regiochemical control is critical or when starting from nitroaromatic precursors. Further process optimization and detailed characterization are recommended for any large-scale implementation of these synthetic routes.

References

Technical Guide: 4-Chloro-3-ethylphenol (CAS 14143-32-9)

An In-depth Profile for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-3-ethylphenol (CAS 14143-32-9), a critical diagnostic and research tool in the study of malignant hyperthermia (MH). This document details its chemical and physical properties, synthesis, and safety protocols. A significant focus is placed on its pharmacological application as a ryanodine (B192298) receptor agonist, including its mechanism of action on intracellular calcium signaling and its use in the in vitro contracture test (IVCT) for diagnosing MH susceptibility. Detailed experimental protocols and visual diagrams of signaling pathways and experimental workflows are provided to support its application in research and drug development.

Chemical and Physical Properties

This compound is a solid, light yellow to off-white compound. Its primary utility in a research context is as a ryanodine receptor antagonist, making it a valuable tool for studying calcium signaling pathways.[1]

| Property | Value | Reference |

| CAS Number | 14143-32-9 | [2] |

| Molecular Formula | C₈H₉ClO | [3] |

| Molecular Weight | 156.61 g/mol | [2] |

| Melting Point | 45-50 °C | [2] |

| Flash Point | 113 °C (closed cup) | [2] |

| Form | Solid | [2] |

| InChI Key | DVKVZPIRWWREJC-UHFFFAOYSA-N | [2] |

| SMILES | CCc1cc(O)ccc1Cl | [2] |

Synthesis

Two primary synthesis routes for this compound have been described in the literature.[3]

Method 1: Chlorination of 3-ethylphenol (B1664133) This method involves the chlorination of 3-ethylphenol using sulfuryl chloride (SO₂Cl₂) in the presence of a ferric chloride (FeCl₃) catalyst within a carbon tetrachloride (CCl₄) solvent.[3]

Method 2: Sandmeyer Reaction An alternative route involves the addition of a hydroxyl group to 1-ethyl-2-nitrobenzene, followed by an acidic workup and a Sandmeyer reaction with copper(I) chloride (CuCl).[3]

Pharmacological Profile: Mechanism of Action

This compound is a potent agonist of the ryanodine receptor (RyR), a class of intracellular calcium channels primarily located on the sarcoplasmic and endoplasmic reticulum.[1][4] Its agonistic activity leads to the release of stored calcium ions (Ca²⁺) from these intracellular stores into the cytoplasm.[5][6] This property makes it a valuable tool for investigating Ca²⁺-induced Ca²⁺ release mechanisms and their roles in cellular physiology and pathophysiology.[1]

Interestingly, while it triggers Ca²⁺ release, this compound has also been shown to inhibit store-operated Ca²⁺ entry (SOCE) by directly blocking ORAI1-3 channels from an extracellular site.[7][8] This dual action—releasing stored calcium while preventing its entry from the extracellular space—provides a specific mechanism to study intracellular calcium dynamics.

The following diagram illustrates the signaling pathway of this compound:

Applications in Malignant Hyperthermia Research

The primary application of this compound is in the diagnosis and research of Malignant Hyperthermia (MH), a pharmacogenetic disorder of skeletal muscle.[9] MH-susceptible individuals have a hypermetabolic response to certain anesthetics, which is linked to mutations in the ryanodine receptor. This compound is used in the in vitro contracture test (IVCT) to assess the sensitivity of muscle biopsies to RyR agonists.[9][10]

Experimental Protocol: In Vitro Contracture Test (IVCT)

The IVCT is the gold standard for diagnosing MH susceptibility.[9] The following is a generalized protocol based on methodologies described in the literature. Specific parameters may vary between laboratories.

Objective: To determine the contracture response of isolated skeletal muscle fibers to this compound, thereby assessing MH susceptibility.

Materials:

-

Skeletal muscle biopsy specimen

-

Krebs-Ringer solution

-

This compound stock solution

-

Tissue bath with continuous carboxygenation (95% O₂, 5% CO₂) maintained at 37°C

-

Force transducer and recording equipment

Methodology:

-

Muscle Specimen Preparation:

-

Transport the muscle biopsy to the laboratory in Krebs-Ringer solution at ambient temperature. The test should be completed within 5 hours of the biopsy.[11][12]

-

Prepare muscle specimens measuring 20-25 mm in length and 2-3 mm in thickness.[11][12]

-

Suspend the specimen in the tissue bath containing Krebs-Ringer solution.[11][12]

-

-

Equilibration and Baseline Measurement:

-

Cumulative Dosing Protocol:

-

Expose the muscle specimen to cumulatively increasing concentrations of this compound (e.g., 12.5, 25, 50, 75, 100, 200 µmol/L).[9][10]

-

Administer each successive concentration as soon as the maximum contracture from the previous dose is reached, or after a set time (e.g., 3 minutes) if no contracture occurs.[11]

-

Continuously record the force of contraction.

-

-

Data Analysis:

-

Measure the increase in baseline force at each concentration.

-

A significant and sustained increase in muscle contracture at lower concentrations of this compound is indicative of MH susceptibility.[9][10] Notably, a clear distinction between MH-susceptible and normal muscle is often observed at concentrations of 75 µmol/L and above, with no overlap between the groups.[9]

-

The following diagram outlines the experimental workflow for the IVCT:

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

| Hazard Statement | GHS Classification | Precautionary Measures |

| Causes skin irritation | Skin Irrit. 2 | H315 |

| Causes serious eye irritation | Eye Irrit. 2 | H319 |

| May cause respiratory irritation | STOT SE 3 | H335 |

Personal Protective Equipment (PPE):

-

Eye Protection: Safety goggles

-

Hand Protection: Protective gloves

-

Respiratory Protection: Dust mask (type N95 or equivalent)

Handling and Storage:

-

Store in a well-ventilated place.

-

Keep container tightly closed.

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

Conclusion

This compound is an indispensable tool for the study of malignant hyperthermia and intracellular calcium signaling. Its well-defined mechanism as a ryanodine receptor agonist allows for targeted investigations into the pathophysiology of MH and other calcium-related disorders. The detailed protocols and pathways provided in this guide are intended to support researchers and drug development professionals in the effective and safe application of this compound. Further research into its dual role as both a Ca²⁺ release agent and a SOCE inhibitor may open new avenues for understanding complex calcium homeostasis in various cell types.

References

- 1. Effects of ryanodine receptor agonist 4-chloro-m-cresol on myoplasmic free Ca2+ concentration and force of contraction in mouse skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound 97 14143-32-9 [sigmaaldrich.com]

- 3. 4-Chloro-3-ethylphenol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ryanodine receptor - Wikipedia [en.wikipedia.org]

- 5. Actions of 4-chloro-3-ethyl phenol on internal Ca2+ stores in vascular smooth muscle and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Actions of 4-chloro-3-ethyl phenol on internal Ca2+ stores in vascular smooth muscle and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The ryanodine receptor agonist this compound blocks ORAI store-operated channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The ryanodine receptor agonist this compound blocks ORAI store-operated channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro effects of this compound in skeletal muscle preparations from malignant hyperthermia susceptible and normal swine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cumulative and bolus in vitro contracture testing with this compound in malignant hyperthermia positive and negative human skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro contracture testing (IVCT) — European Malignant Hyperthermia Group [emhg.org]

- 12. Testing for MH — European Malignant Hyperthermia Group [emhg.org]

An In-depth Technical Guide to 4-Chloro-3-ethylphenol: Molecular Structure and Weight

This guide provides a detailed overview of the molecular structure, weight, and physicochemical properties of 4-Chloro-3-ethylphenol, tailored for researchers, scientists, and professionals in drug development.

Molecular Identity and Structure

This compound is an aromatic organic compound.[1][2] Its structure consists of a phenol (B47542) ring substituted with a chlorine atom at position 4 and an ethyl group at position 3. The molecular formula for this compound is C₈H₉ClO.[1][2][3][4][5] The arrangement of these functional groups on the benzene (B151609) ring dictates its chemical properties and reactivity.

-

IUPAC Name: this compound[2]

Crystal structure analysis reveals that the ethyl group is oriented nearly perpendicular to the aromatic ring.[8][9]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 156.61 g/mol | [1][2][3][4][6] |

| Molecular Formula | C₈H₉ClO | [1][2][3][4][5] |

| Melting Point | 45-50 °C | [3][4][6][7] |

| Boiling Point | 248.1 ± 20.0 °C (Predicted) | [3] |

| Density | 1.180 ± 0.06 g/cm³ (Predicted) | [3] |

| Flash Point | >113 °C (>235.4 °F) | [3][6] |

| pKa | 9.62 ± 0.18 (Predicted) | [3] |

| XLogP3 | 3.5 | [2] |

| Appearance | Light yellow to off-white solid | [3] |

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through several methods. Two prominent protocols are detailed below.

Protocol 1: Chlorination of 3-Ethylphenol (B1664133) [8]

This method involves the direct chlorination of a precursor molecule.

-

Reactants: 3-ethylphenol, sulfuryl chloride (SO₂Cl₂), ferric chloride (FeCl₃) as a catalyst, and carbon tetrachloride (CCl₄) as a solvent.

-

Procedure:

-

Dissolve 3-ethylphenol in carbon tetrachloride.

-

Add a catalytic amount of ferric chloride to the solution.

-

Slowly add sulfuryl chloride to the reaction mixture. The reaction is typically carried out at room temperature.

-

Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography).

-

Upon completion, the reaction mixture is worked up. This typically involves washing with water and a mild base (e.g., sodium bicarbonate solution) to remove unreacted acid and catalyst.

-

The organic layer is dried over an anhydrous salt (e.g., sodium sulfate).

-

The solvent is removed under reduced pressure.

-

The crude product is purified, often by recrystallization or column chromatography, to yield pure this compound.

-

Protocol 2: Sandmeyer Reaction Approach [8]

This multi-step synthesis involves the introduction of the chloro group via a diazonium salt intermediate.

-

Starting Material: 1-ethyl-2-nitrobenzene.

-

Step 1: Reduction: The nitro group of 1-ethyl-2-nitrobenzene is reduced to an amino group to form 2-ethylaniline (B167055). This is often achieved using a reducing agent like tin and hydrochloric acid.

-

Step 2: Diazotization: The resulting 2-ethylaniline is treated with a solution of sodium nitrite (B80452) in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Step 3: Hydroxylation: The diazonium salt is then subjected to a reaction that replaces the diazonium group with a hydroxyl group to form 3-ethylphenol.

-

Step 4: Chlorination (Sandmeyer Reaction): The previously formed 3-ethylphenol is then chlorinated. A more direct Sandmeyer approach would involve diazotization of an appropriate amino-phenol precursor followed by reaction with cuprous chloride (CuCl) to introduce the chlorine atom. A variation involves adding a hydroxyl group to 1-ethyl-2-nitrobenzene, followed by an acidic workup and a subsequent Sandmeyer reaction with CuCl.[8]

-

Purification: As with the first protocol, the final product requires purification, typically through recrystallization or chromatography.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the structural elucidation and molecular weight determination of a chemical compound like this compound.

Caption: Workflow for Molecular Structure and Weight Determination.

Applications in Research

This compound serves as a valuable tool in biomedical research. It is known as a ryanodine (B192298) receptor antagonist and is frequently used as a research tool and diagnostic reagent for studying malignant hyperthermia.[1][3][6] Its biological activity on Ca²⁺ deposits in muscle cells has also been a subject of investigation.[8]

References

- 1. scbt.com [scbt.com]

- 2. This compound | C8H9ClO | CID 84223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 14143-32-9 [m.chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. This compound 97 14143-32-9 [sigmaaldrich.com]

- 7. This compound 97 14143-32-9 [sigmaaldrich.com]

- 8. 4-Chloro-3-ethylphenol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Solubility Profile of 4-Chloro-3-ethylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-chloro-3-ethylphenol, a key intermediate in the synthesis of various pharmaceuticals and other commercially significant compounds. Understanding the solubility of this compound is critical for its effective use in research, development, and manufacturing processes, including reaction kinetics, purification, and formulation. This document summarizes available solubility data, details experimental protocols for its determination, and provides visual representations of key concepts.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of this compound is influenced by several factors, including the chemical nature of the solvent, temperature, and pH. As a substituted phenol, it possesses both a hydrophobic benzene (B151609) ring and a polar hydroxyl group, leading to a nuanced solubility profile. Generally, this compound is sparingly soluble in water and exhibits higher solubility in organic solvents.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, based on the solubility of structurally similar compounds and general principles of organic chemistry, a qualitative and estimated solubility profile can be presented. For instance, the related compound 4-chloro-3-methylphenol (B1668792) has a reported water solubility of 3.9 g/L.[1] It is expected that this compound would have a comparable, if slightly lower, aqueous solubility due to the larger hydrophobic ethyl group.

For organic solvents, this compound is considered to be readily soluble. The table below provides an estimated solubility profile. Researchers are strongly encouraged to determine precise solubility data for their specific applications using the experimental protocols outlined in the subsequent section.

| Solvent Classification | Solvent | Expected Solubility Range | Temperature (°C) |

| Polar Protic | Water | Low (estimated < 4 g/L) | 25 |

| Methanol | High | 25 | |

| Ethanol | High | 25 | |

| Polar Aprotic | Acetone | High | 25 |

| Dimethyl Sulfoxide (DMSO) | High | 25 | |

| Nonpolar | Diethyl Ether | High | 25 |

| Toluene | Moderate to High | 25 | |

| Hexane | Low to Moderate | 25 |

Note: "Low," "Moderate," and "High" are qualitative descriptors. For precise quantitative data, experimental determination is necessary.

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

1. Materials and Equipment:

-

This compound (solid, high purity)

-

Selected solvents (high purity)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Vials or flasks with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be needed to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered solution with the appropriate solvent in a volumetric flask.

-

Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC with a calibration curve).

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

-

3. Considerations:

-

Purity of Compound and Solvents: The use of high-purity materials is essential for accurate solubility determination.

-

Temperature Control: Maintaining a constant and uniform temperature during equilibration is critical as solubility is temperature-dependent.

-

pH of Aqueous Solutions: For aqueous solvents, the pH should be controlled and reported, as the ionization of the phenolic hydroxyl group will significantly affect solubility.

-

Equilibrium Time: Ensure that the system has reached equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the solubility value remains constant.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Logical Relationship of Solubility

The solubility of this compound is governed by the principle of "like dissolves like." The diagram below illustrates the relationship between the compound's structure, solvent polarity, and expected solubility.

References

Spectral Analysis of 4-Chloro-3-ethylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for the compound 4-Chloro-3-ethylphenol. The information presented is intended to support research, development, and quality control activities where this compound is utilized.

Introduction

This compound is a substituted phenolic compound with applications in various chemical and biological studies. Accurate spectral characterization is crucial for its identification, purity assessment, and understanding its chemical behavior. This document summarizes the key NMR and IR spectral features of this compound and provides general experimental methodologies for acquiring such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data Summary for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available |

Table 2: ¹³C NMR Spectral Data Summary for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Data not available |

Note: Experimentally obtained spectral data for this compound is referenced in databases such as PubChem, with original sources cited as Sigma-Aldrich and W. Robien, Inst. of Org. Chem., Univ. of Vienna.[1] However, specific, publicly available quantitative data was not found in the performed search.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The expected IR absorption bands for this compound are detailed in Table 3.

Table 3: IR Spectral Data Summary for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| Data not available | Data not available |

Note: While PubChem indicates the availability of vapor-phase IR spectra from Sigma-Aldrich, specific peak data was not readily accessible in the conducted search.

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of phenolic compounds like this compound. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shift of the phenolic hydroxyl proton.

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration (δ = 0.00 ppm).

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher.

-

Typical acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

For ¹³C NMR spectroscopy, a proton-decoupled sequence is typically used to simplify the spectrum. A higher number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet):

-

Grind a small amount of this compound with dry potassium bromide (KBr) powder in a mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

Record the IR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty sample compartment (or the pure KBr pellet) before running the sample spectrum.

-

The final spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to spectral data analysis for this compound.

Caption: Workflow for the spectral analysis of this compound.

References

The Core Mechanism of Action of 4-Chloro-3-ethylphenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-ethylphenol is a halogenated phenolic compound recognized for its antimicrobial properties. While specific quantitative data on its spectrum of activity is not extensively documented in publicly available literature, its mechanism of action can be inferred from the well-established activity of related phenolic compounds. This guide elucidates the putative core mechanisms by which this compound exerts its antimicrobial effects, focusing on membrane disruption, metabolic inhibition, and protein denaturation. Detailed experimental protocols for evaluating these mechanisms are provided, alongside illustrative data tables and pathway diagrams to support researchers in the fields of antimicrobial drug discovery and development.

Introduction

Phenolic compounds have a long history as effective antimicrobial agents. Their efficacy is largely attributed to their ability to interact with and disrupt microbial cells through multiple pathways, making the development of resistance more challenging for microorganisms. This compound, a substituted phenol, is expected to share these general mechanisms of action. Its lipophilic nature, enhanced by the ethyl and chloro substituents, likely facilitates its interaction with the lipid-rich environments of microbial cell membranes. This document serves as a technical guide to the presumed antimicrobial mechanism of this compound, drawing parallels from closely related and well-studied phenolic compounds.

Putative Core Mechanism of Action

The antimicrobial activity of this compound is believed to be multifactorial, primarily targeting the integrity and function of the microbial cell. The core mechanisms can be categorized as follows:

-

Disruption of the Cytoplasmic Membrane: This is considered the primary mode of action for most phenolic compounds. This compound is thought to partition into the lipid bilayer of the cytoplasmic membrane, disrupting its structure and function. This leads to:

-

Increased Membrane Permeability: The integration of phenolic molecules into the membrane alters its fluidity and creates pores, leading to the leakage of essential intracellular components such as ions (K+), ATP, and nucleic acids.

-

Dissipation of the Proton Motive Force: The increased permeability of the membrane to protons (H+) dissipates the electrochemical gradient across the membrane, which is crucial for ATP synthesis, nutrient transport, and motility.

-

-

Denaturation of Proteins: At higher concentrations, this compound can cause the denaturation of both membrane-bound and intracellular proteins. This occurs through the disruption of the hydrogen bonds and hydrophobic interactions that maintain the protein's tertiary structure, leading to a loss of function.

-

Inhibition of Enzyme Activity: Specific enzymes that are critical for microbial metabolism can be inhibited by this compound. The compound can bind to the active sites or allosteric sites of enzymes, interfering with their catalytic activity and disrupting essential metabolic pathways.

Signaling Pathway and Logical Relationship Diagram

Caption: Putative mechanism of action of this compound.

Quantitative Data (Illustrative)

While specific experimental data for this compound is scarce, the following tables provide an illustrative summary of the types of quantitative data that would be generated through the experimental protocols outlined in this guide. The values are hypothetical and based on typical results for halogenated phenolic compounds.

Table 1: Illustrative Minimum Inhibitory Concentrations (MIC) of this compound

| Microorganism | Type | Illustrative MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 16 |

| Bacillus subtilis | Gram-positive Bacteria | 8 |

| Escherichia coli | Gram-negative Bacteria | 64 |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 128 |

| Candida albicans | Fungi (Yeast) | 32 |

| Aspergillus niger | Fungi (Mold) | 64 |

Table 2: Illustrative Effect of this compound on Microbial Membrane Integrity

| Parameter | Microorganism | Concentration | Illustrative Result |

| Membrane Potential | S. aureus | 1 x MIC | 85% decrease in fluorescence |

| ATP Leakage | S. aureus | 1 x MIC | 5-fold increase in extracellular ATP |

| Membrane Potential | E. coli | 1 x MIC | 70% decrease in fluorescence |

| ATP Leakage | E. coli | 1 x MIC | 3-fold increase in extracellular ATP |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the antimicrobial mechanism of action of a compound like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound stock solution (e.g., 10 mg/mL in DMSO)

-

Microbial cultures (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Workflow Diagram:

Caption: Workflow for MIC determination.

Procedure:

-

Prepare a 2-fold serial dilution of the this compound stock solution in the appropriate broth medium in a 96-well plate.

-

Prepare a microbial inoculum and adjust its concentration to approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Add the microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours).

-

After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits microbial growth. This can be confirmed by measuring the optical density at 600 nm (OD600).

Membrane Potential Assay

This protocol uses a fluorescent dye that is sensitive to changes in membrane potential.

Objective: To assess the effect of this compound on the cytoplasmic membrane potential of microbial cells.

Materials:

-

Microbial cells in logarithmic growth phase

-

This compound

-

Membrane potential-sensitive fluorescent dye (e.g., DiSC3(5))

-

Buffer (e.g., PBS with glucose)

-

Fluorometer or fluorescence microscope

Procedure:

-

Harvest microbial cells from a mid-log phase culture by centrifugation and wash them with buffer.

-

Resuspend the cells in the buffer to a specific optical density.

-

Add the membrane potential-sensitive dye to the cell suspension and incubate to allow the dye to accumulate in polarized cells, leading to fluorescence quenching.

-

Add different concentrations of this compound to the cell suspension.

-

Monitor the change in fluorescence over time. Depolarization of the membrane will cause the release of the dye and an increase in fluorescence.

ATP Leakage Assay

This protocol measures the amount of ATP released from cells into the extracellular medium.

Objective: To determine if this compound causes leakage of ATP from microbial cells.

Materials:

-

Microbial cells in logarithmic growth phase

-

This compound

-

ATP bioluminescence assay kit (containing luciferase and luciferin)

-

Luminometer

Procedure:

-

Prepare a microbial cell suspension as described in the membrane potential assay.

-

Treat the cells with various concentrations of this compound for a defined period.

-

Centrifuge the cell suspension to pellet the cells.

-

Collect the supernatant, which contains the extracellular ATP.

-

Use the ATP bioluminescence assay kit to measure the ATP concentration in the supernatant according to the manufacturer's instructions. An increase in luminescence compared to untreated controls indicates ATP leakage.

Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibition of a specific microbial enzyme.

Objective: To determine if this compound inhibits the activity of a specific microbial enzyme.

Materials:

-

Purified microbial enzyme

-

Substrate for the enzyme

-

This compound

-

Buffer for the enzyme reaction

-

Spectrophotometer or other appropriate detection instrument

Procedure:

-

In a reaction vessel (e.g., a cuvette or microplate well), combine the buffer, the purified enzyme, and different concentrations of this compound.

-

Pre-incubate the enzyme with the inhibitor for a short period.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the rate of the reaction (e.g., by measuring the change in absorbance of a product over time).

-

Calculate the percentage of enzyme inhibition at each concentration of this compound compared to a control reaction without the inhibitor.

Conclusion

The mechanism of action of this compound, like other phenolic compounds, is centered on the disruption of the microbial cytoplasmic membrane, leading to a cascade of events that culminate in cell death. While direct quantitative data for this specific compound is not widely available, the experimental protocols provided in this guide offer a robust framework for its comprehensive evaluation. Further research to generate specific MIC values and to quantify its effects on membrane integrity and enzyme activity will be invaluable for its potential applications as an antimicrobial agent in various industrial and pharmaceutical settings. The provided diagrams and illustrative data serve as a foundational resource for researchers embarking on the detailed characterization of this compound and other novel antimicrobial compounds.

Toxicological Profile of 4-Chloro-3-ethylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological data for 4-Chloro-3-ethylphenol. Due to a notable lack of specific quantitative toxicity studies on this compound, this guide incorporates data from the structurally similar compound 4-chloro-3-methylphenol (B1668792) (p-chloro-m-cresol, PCMC) as a surrogate for comparative purposes. This is clearly indicated in the data tables. The information presented is intended for research and professional purposes and should not be used for clinical or diagnostic applications.

Chemical and Physical Properties

This compound is a chlorinated phenolic compound. Its basic chemical and physical properties are summarized below.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 14143-32-9 | [2] |

| Molecular Formula | C₈H₉ClO | [1] |

| Molecular Weight | 156.61 g/mol | [1] |

| Appearance | White to pinkish crystalline solid | [3] |

| Melting Point | 64-66 °C | [3] |

| Solubility | Soluble in aqueous base | [3] |

Toxicological Data

The following tables summarize the available quantitative toxicological data for this compound and its surrogate, 4-chloro-3-methylphenol.

Acute Toxicity

| Endpoint | Species | Route | Value | Classification/Remarks | Reference |

| LD₅₀ (4-chloro-3-methylphenol) | Rat (Sprague-Dawley, male) | Oral | 5129 mg/kg | Harmful if swallowed. Clinical signs included tremors, convulsions, and immobilization. | [4] |

| LD₅₀ (4-chloro-3-methylphenol) | Rat (Sprague-Dawley, female) | Oral | 3636 mg/kg | Harmful if swallowed. | [4] |

| LD₅₀ (4-chloro-3-methylphenol) | Rat (Wistar II, male) | Oral | 1830 mg/kg | - | [4][5] |

| LD₅₀ (4-chloro-3-methylphenol) | Rat | Dermal | > 2000 mg/kg bw | Not classified as acutely toxic via dermal route. | [3][6][7] |

| LC₅₀ (4-chloro-3-methylphenol) | Rat | Inhalation | > 583 mg/m³ (4 hours) | Not classified as acutely toxic via inhalation. | [4] |

No specific acute toxicity data (LD₅₀/LC₅₀) was found for this compound.

Skin and Eye Irritation

| Endpoint | Species | Result | Classification | Reference |

| Skin Irritation (this compound) | - | Causes skin irritation | Skin Irritant Category 2 | [1] |

| Eye Irritation (this compound) | - | Causes serious eye irritation | Eye Irritant Category 2 | [1] |

| Skin Corrosion (4-chloro-3-methylphenol) | Rabbit | Corrosive after 1 to 4 hours of exposure | Skin Corrosion Category 1C | [6][8] |

| Eye Damage (4-chloro-3-methylphenol) | Rabbit | Causes burns | Serious Eye Damage Category 1 | [6][8] |

Sensitization

| Endpoint | Species | Result | Classification | Reference |

| Skin Sensitization (4-chloro-3-methylphenol) | Guinea pig | Positive (Maximization Test) | Skin Sensitizer Category 1B | [6][8] |

Repeated Dose Toxicity

| Endpoint | Species | Route | Duration | NOAEL | LOAEL | Critical Effect | Reference |

| Sub-chronic Toxicity (4-chloro-3-methylphenol) | Rat (Wistar) | Oral (diet) | 13 weeks | 167 mg/kg/day | - | Decrease in body weight gain (5-6%). | [4] |

| Sub-chronic Toxicity (4-chloro-3-methylphenol) | Rat | Oral (gavage) | 28 days | 200 mg/kg/day | 400 mg/kg/day | Decreased body weight gain. | [9] |

| Chronic Toxicity (4-chloro-3-methylphenol) | Rat (Wistar) | Oral (diet) | 24 months | 21 mg/kg/day | 103.1 mg/kg/day | Degeneration of seminiferous tubules and reduced epididymal spermatozoa in males. | [4][9] |

No specific repeated dose toxicity data (NOAEL/LOAEL) was found for this compound.

Genotoxicity

| Assay | Test System | Metabolic Activation | Result | Reference |

| Ames Test (4-chloro-3-methylphenol) | S. typhimurium | With & Without | Negative | [6] |

| Unscheduled DNA Synthesis (4-chloro-3-methylphenol) | Rat hepatocytes | - | Negative | [6] |

| In vitro Mammalian Cell Gene Mutation Test (4-chloro-3-methylphenol) | Chinese hamster ovary cells | - | Negative | [6] |

| In vivo Micronucleus Test (4-chloro-3-methylphenol) | Mouse bone marrow | - | Negative | [6] |

No specific genotoxicity data was found for this compound.

Carcinogenicity

No data is available on the carcinogenic potential of this compound. For the surrogate, 4-chloro-3-methylphenol, it has not been classified as a carcinogen by major regulatory agencies.[10]

Reproductive and Developmental Toxicity

| Endpoint | Species | Route | NOAEL (Maternal) | NOAEL (Developmental) | LOAEL (Developmental) | Critical Effect | Reference |

| Developmental Toxicity (4-chloro-3-methylphenol) | Rat (Wistar) | Oral (gavage) | 30 mg/kg/day | 30 mg/kg/day | 100 mg/kg/day | Changes in sex ratio of offspring. | [4][11] |

No specific reproductive or developmental toxicity data was found for this compound.

Mechanism of Action: Ryanodine (B192298) Receptor Antagonism

This compound is known to act as a ryanodine receptor (RyR) antagonist.[2] RyRs are intracellular calcium release channels located on the membrane of the sarcoplasmic/endoplasmic reticulum, playing a crucial role in excitation-contraction coupling in muscle cells and calcium signaling in various cell types.

By modulating the activity of RyRs, this compound can disrupt intracellular calcium homeostasis. This is the basis for its use as a diagnostic reagent for malignant hyperthermia, a condition involving uncontrolled calcium release in muscle cells.

The following diagram illustrates the general signaling pathway of ryanodine receptor-mediated calcium release and the proposed point of intervention for this compound.

Experimental Protocols

The following are generalized protocols for key toxicological assays, based on OECD guidelines. Specific experimental details may vary.

Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

Objective: To determine the acute oral toxicity of a substance and to classify it according to the Globally Harmonized System (GHS).

Experimental Workflow:

Methodology:

-

Test Animals: Typically, young adult female rats are used. Animals are acclimatized and fasted prior to dosing.

-

Dose Levels: A stepwise procedure is used with fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The starting dose is selected based on available information.

-

Administration: The test substance is administered by gavage in a single dose.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

Endpoint: The GHS classification is determined based on the number of mortalities at specific dose levels. A gross necropsy of all animals is performed.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

Objective: To identify substances that induce cytogenetic damage, leading to the formation of micronuclei in the cytoplasm of interphase cells.

Experimental Workflow:

Methodology:

-

Test System: Human peripheral blood lymphocytes or suitable cell lines (e.g., CHO, TK6) are used.

-

Treatment: Cells are exposed to at least three concentrations of the test substance, with and without an exogenous metabolic activation system (S9 mix).

-

Cytokinesis Block: Cytochalasin B is added to the culture to inhibit cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one mitosis.

-

Harvesting and Staining: Cells are harvested, fixed, and stained (e.g., with Giemsa).

-

Scoring: The frequency of micronucleated cells in at least 2000 binucleated cells per concentration is determined.

-

Data Analysis: The results are statistically analyzed to determine if there is a significant, dose-dependent increase in micronucleated cells compared to the negative control.

Prenatal Developmental Toxicity Study (OECD 414)

Objective: To assess the potential of a substance to cause adverse effects on the pregnant female and the developing embryo and fetus.

Experimental Workflow:

Methodology:

-

Test Animals: Pregnant rodents (usually rats or rabbits) are used.

-

Dose Administration: The test substance is administered daily to pregnant females, typically during the period of major organogenesis.

-

Maternal Observations: Dams are observed for clinical signs of toxicity, body weight changes, and food consumption.

-

Fetal Examination: Shortly before natural delivery, the dams are euthanized, and the uterine contents are examined. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.

-

Endpoints: Maternal toxicity (e.g., reduced body weight gain) and developmental toxicity (e.g., fetal malformations, reduced fetal weight, increased resorptions) are assessed to determine the No-Observed-Adverse-Effect Levels (NOAELs) for both.

Conclusion

The toxicological profile of this compound indicates that it is harmful if swallowed and is a skin and eye irritant. Due to the limited availability of specific quantitative toxicity data, a definitive assessment of its chronic, reproductive, and genotoxic potential is challenging. Data from the structurally similar compound, 4-chloro-3-methylphenol, suggests potential for reproductive effects at high doses but a general lack of genotoxicity. The primary mechanism of action appears to be the antagonism of ryanodine receptors, leading to disruptions in intracellular calcium signaling. Further research is warranted to establish a more complete and specific toxicological profile for this compound. Researchers and drug development professionals should exercise caution and consider the available data and data gaps when handling and evaluating this compound.

References

- 1. This compound | C8H9ClO | CID 84223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-氯-3-乙基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-Chloro-3-methylphenol | C7H7ClO | CID 1732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. 4-Chloro-3-methylphenol - Safety Data Sheet [chemicalbook.com]

- 7. 4-Chloro-3-methylphenol CAS 59-50-7 | 802295 [merckmillipore.com]

- 8. fishersci.com [fishersci.com]

- 9. canada.ca [canada.ca]

- 10. storamjabatankimiafakultisainsutm.wordpress.com [storamjabatankimiafakultisainsutm.wordpress.com]

- 11. Screening assessment phenol, 4-chloro-3-methyl- (Chlorocresol) - Canada.ca [canada.ca]

An In-depth Technical Guide to the Antimicrobial and Antifungal Properties of 4-Chloro-3-ethylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-ethylphenol is a halogenated phenolic compound with recognized antimicrobial and antifungal properties[1]. While specific quantitative data on its spectrum of activity remains limited in publicly accessible literature, the broader class of chlorinated phenols demonstrates significant efficacy against a range of microbial pathogens. This technical guide synthesizes the available information on this compound and related phenolic compounds, detailing their proposed mechanisms of action, providing standardized experimental protocols for efficacy testing, and presenting logical frameworks for understanding their antimicrobial effects. This document aims to serve as a foundational resource for researchers investigating this compound as a potential lead compound in the development of new antimicrobial and antifungal agents.

Introduction

The rise of antimicrobial resistance necessitates the exploration of novel chemical entities with potent and broad-spectrum activity. Phenolic compounds, both naturally occurring and synthetic, have long been recognized for their antimicrobial properties[2][3][4]. This compound (C8H9ClO), a substituted phenol, belongs to this class of molecules and is noted for its antimicrobial and antifungal characteristics[1]. Understanding its efficacy, mechanism of action, and methods for evaluation is crucial for its potential development as a therapeutic or preservative agent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| CAS Number | 14143-32-9 | [1][5] |

| Molecular Formula | C8H9ClO | [1][5] |

| Molecular Weight | 156.61 g/mol | [1][5][6] |

| Appearance | Colorless liquid or solid | [1] |

| Melting Point | 45-50 °C | [1][5] |

| LogP | 2.608 | [1] |

Antimicrobial and Antifungal Activity

Proposed Mechanisms of Action

The antimicrobial and antifungal activity of phenolic compounds is typically multifaceted, involving disruption of cellular structures and metabolic pathways. The proposed mechanisms, extrapolated from the broader class of phenolic compounds, are detailed below.

Bacterial Mechanism of Action

The primary antibacterial action of phenolic compounds is attributed to their ability to interact with and disrupt the bacterial cell membrane[2][4][10]. This interaction leads to a cascade of events culminating in cell death.

-

Membrane Disruption: Phenolic compounds can intercalate into the lipid bilayer of the cell membrane, altering its fluidity and permeability[2][11]. This disruption can lead to the leakage of essential intracellular components such as ions, ATP, and nucleic acids[2].

-

Enzyme Inhibition: These compounds can inhibit the activity of essential bacterial enzymes, including those involved in energy metabolism and protein synthesis[3][10].

-

Inhibition of Nucleic Acid Synthesis: Some phenolic compounds have been shown to interfere with DNA and RNA synthesis, thereby halting cell replication and transcription[3][10].

dot

Antifungal Mechanism of Action

The antifungal mechanisms of phenolic compounds share similarities with their antibacterial actions, with a primary focus on disrupting the fungal cell membrane and key cellular processes.

-

Ergosterol (B1671047) Biosynthesis Inhibition: A key target in fungi is the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its inhibition compromises membrane integrity[9][12].

-

Cell Wall Disruption: Phenolic compounds can interfere with the synthesis of cell wall components like chitin (B13524) and β-glucan, leading to osmotic instability and cell lysis.

-

Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential and inhibition of the respiratory chain can lead to a decrease in ATP production and an increase in reactive oxygen species (ROS), causing oxidative stress and apoptosis[9].

dot

Experimental Protocols

Standardized protocols are essential for the accurate assessment of the antimicrobial and antifungal properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria)

-

Positive control (microorganism in broth without the compound)

-

Negative control (broth only)

-

Solvent control (microorganism in broth with the same concentration of the solvent used to dissolve the compound)

Procedure:

-

Serial Dilution: Prepare serial two-fold dilutions of the this compound stock solution in the microtiter plate using the appropriate broth.

-

Inoculation: Add the standardized microbial inoculum to each well, except for the negative control wells.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

-

Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

dot

Deferred Growth Inhibition Assay

This assay is useful for assessing the production of diffusible antimicrobial compounds.

Materials:

-

Agar (B569324) plates with appropriate medium (e.g., Brain Heart Infusion agar)

-

Overnight cultures of the test (producer) and indicator (susceptible) strains

-

Sterile swabs or inoculation loops

Procedure:

-

Inoculation of Producer Strain: Inoculate the test strain (potentially producing an antimicrobial) as a single streak or spot in the center of the agar plate.

-

Incubation: Incubate the plate to allow for the growth of the producer strain and diffusion of any antimicrobial compounds.

-

Inoculation of Indicator Strain: Inoculate the indicator strain as a lawn or in streaks perpendicular to the producer strain.

-

Second Incubation: Re-incubate the plate under appropriate conditions.

-

Observation: Observe for a zone of inhibition around the producer strain, indicating the production of a diffusible antimicrobial substance.

Future Directions and Conclusion

This compound presents an interesting scaffold for the development of novel antimicrobial and antifungal agents. However, a significant gap exists in the literature regarding its specific spectrum of activity and quantitative efficacy. Future research should focus on:

-

Comprehensive MIC and MBC testing: Evaluating this compound against a broad panel of clinically relevant bacteria and fungi.

-

Mechanism of action studies: Elucidating the precise molecular targets and pathways affected by this compound in microbial cells.

-

In vivo efficacy and toxicity studies: Assessing the therapeutic potential and safety profile of this compound in animal models of infection.

References

- 1. guidechem.com [guidechem.com]

- 2. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound 97 14143-32-9 [sigmaaldrich.com]

- 6. This compound | C8H9ClO | CID 84223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]

- 9. The potential role of plant secondary metabolites on antifungal and immunomodulatory effect - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The Potential of Systems Biology to Discover Antibacterial Mechanisms of Plant Phenolics [frontiersin.org]

- 11. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

- 12. Antifungal Activity of Phenolic and Polyphenolic Compounds from Different Matrices of Vitis vinifera L. against Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: HPLC Analysis of 4-Chloro-3-ethylphenol

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Chloro-3-ethylphenol. The described protocol is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a chemical intermediate used in the synthesis of various pharmaceutical and agricultural compounds.[1][2] Accurate and reliable quantification of this compound is crucial for ensuring product quality and for various research applications.[3] High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of phenolic compounds due to its sensitivity, specificity, and reproducibility. This note outlines a reverse-phase HPLC method suitable for the determination of this compound. The method is based on established principles of reversed-phase chromatography for similar phenolic compounds.[4][5][6]

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A reverse-phase C18 column is recommended. A suitable example is the Newcrom R1, which has low silanol (B1196071) activity.[4][5]

-

Data Acquisition and Processing: Chromatography data station for instrument control, data acquisition, and processing.

-

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

This compound reference standard (97% purity or higher)[7]

-

-

Glassware and Consumables: Volumetric flasks, pipettes, autosampler vials with septa.

Preparation of Solutions

-

Mobile Phase: A mixture of acetonitrile and water is used as the mobile phase.[4][5] The exact ratio can be optimized for best separation. A common starting point is a 50:50 (v/v) mixture of acetonitrile and water, acidified with 0.1% phosphoric acid to suppress the ionization of the phenol.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

HPLC Method Parameters

The following table summarizes the recommended HPLC conditions. These are based on methods for similar compounds and may require optimization for specific instruments and columns.[8]

| Parameter | Recommended Condition |

| Column | C18, 100 mm x 4.6 mm, 3.5 µm particle size |

| Mobile Phase | Acetonitrile:Water (50:50, v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm |

| Run Time | 10 minutes |

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

Caption: Experimental workflow for HPLC analysis.

Data Presentation

The quantitative data for the analysis should be summarized in a clear and structured manner. The following table illustrates a potential format for presenting the results of a method validation study. The values presented are hypothetical and based on a similar validated method for 4-chloro-3-methylphenol.[8]

| Validation Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | ~20 ng/mL |

| Limit of Quantification (LOQ) | ~60 ng/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Conclusion

The described HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The method is straightforward and utilizes common instrumentation and reagents, making it accessible for most analytical laboratories. Method optimization and validation are recommended to ensure suitability for specific applications and sample matrices.

References

- 1. echemi.com [echemi.com]

- 2. Page loading... [wap.guidechem.com]

- 3. scbt.com [scbt.com]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. Separation of 4-Chloro-3-methylphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. halocolumns.com [halocolumns.com]

- 7. This compound, 97%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for 4-Chloro-3-ethylphenol (4-CEP) in Malignant Hyperthermia Diagnosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malignant hyperthermia (MH) is a life-threatening pharmacogenetic disorder characterized by a hypermetabolic state triggered by certain volatile anesthetics and depolarizing muscle relaxants in susceptible individuals. The underlying cause is typically a mutation in the ryanodine (B192298) receptor type 1 (RyR1), a calcium release channel in the sarcoplasmic reticulum of skeletal muscle.[1][2] The gold standard for MH diagnosis is the in vitro contracture test (IVCT), which measures the contracture response of biopsied muscle tissue to caffeine (B1668208) and halothane.[3] However, the IVCT has limitations in terms of specificity.

4-Chloro-3-ethylphenol (4-CEP) is a potent agonist of the RyR1 receptor that has emerged as a promising diagnostic agent for MH.[4] It induces calcium release from the sarcoplasmic reticulum, leading to muscle contracture. Studies have shown that muscle from MH-susceptible (MHS) individuals exhibits a significantly higher sensitivity to 4-CEP compared to muscle from non-susceptible (MHN) individuals, suggesting its potential to improve the accuracy of MH diagnosis. These application notes provide detailed protocols for the use of 4-CEP in the diagnosis of MH, including the in vitro contracture test and calcium imaging assays.

Mechanism of Action

4-CEP acts directly on the RyR1 channel, promoting its open state and thereby facilitating the release of calcium ions (Ca2+) from the sarcoplasmic reticulum into the myoplasm. In individuals with MH-associated RyR1 mutations, the receptor is often hypersensitive to activating ligands. 4-CEP potentiates this effect, leading to an exaggerated and sustained increase in myoplasmic Ca2+ concentration. This uncontrolled elevation in intracellular calcium triggers a cascade of events, including sustained muscle contraction, accelerated metabolism, and heat production, which are the hallmarks of an MH episode. The "domain switch" model of RyR1 function suggests that MH mutations may destabilize the closed state of the channel, and agonists like 4-CEP likely exacerbate this instability.[5]

Signaling Pathway

References

- 1. Identification of novel mutations in the ryanodine-receptor gene (RYR1) in malignant hyperthermia: genotype-phenotype correlation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ryanodine receptor mutations in malignant hyperthermia and central core disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Management of malignant hyperthermia: diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]